1-(2,4-Dimethylpentan-3-yl)piperazine
Description
1-(2,4-Dimethylpentan-3-yl)piperazine is a piperazine derivative featuring a branched alkyl substituent at the nitrogen atom of the piperazine ring. The compound’s structure includes a 2,4-dimethylpentan-3-yl group, which confers unique steric and electronic properties. Piperazine derivatives are widely studied for their pharmacological and industrial applications, particularly due to their ability to interact with neurotransmitter receptors, modulate enzyme activity, or serve as ligands in coordination chemistry. The branched alkyl chain in this compound likely enhances lipophilicity compared to smaller alkyl or aryl-substituted analogs, influencing its pharmacokinetic and physicochemical behavior .
Properties
CAS No. |
178613-30-4 |
|---|---|
Molecular Formula |
C11H24N2 |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-(2,4-dimethylpentan-3-yl)piperazine |
InChI |
InChI=1S/C11H24N2/c1-9(2)11(10(3)4)13-7-5-12-6-8-13/h9-12H,5-8H2,1-4H3 |
InChI Key |
GVJNBTSKKGNINR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)N1CCNCC1 |
Canonical SMILES |
CC(C)C(C(C)C)N1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Piperazine derivatives are classified based on substituent type (alkyl, aryl, or heterocyclic) and substitution pattern. Below is a structural comparison of 1-(2,4-Dimethylpentan-3-yl)piperazine with key analogs:
Key Observations :
- Lipophilicity : The branched alkyl group in this compound increases its hydrophobicity compared to polar derivatives like HEP or aryl-substituted analogs (e.g., BZP). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Steric Effects : The bulky 2,4-dimethylpentan-3-yl group may hinder interactions with flat binding pockets (e.g., serotonin receptors), contrasting with planar aryl substituents in TFMPP or BZP .
Pharmacological Activity
Piperazine derivatives exhibit diverse receptor affinities depending on substituents:
Key Observations :
- Aryl-substituted piperazines (e.g., TFMPP, BZP) primarily target serotonin or dopamine systems, while alkyl derivatives may lack direct receptor affinity but modulate pharmacokinetics.
- The branched alkyl group in this compound may favor non-specific membrane interactions or novel targets due to steric effects.
Physicochemical Properties
Substituents significantly alter pKa, solubility, and thermal stability:
Key Observations :
- The branched alkyl group increases LogP, reducing water solubility compared to polar derivatives like HEP.
Metabolic Stability
N-Dealkylation is a common metabolic pathway for piperazines:
- Arylpiperazines : Metabolized via CYP3A4 to 1-aryl-piperazines, which retain pharmacological activity (e.g., TFMPP → 1-(3-trifluoromethylphenyl)piperazine) .
- Alkylpiperazines : Branched alkyl groups may slow CYP-mediated oxidation compared to linear chains. For example, 1-(2-hydroxyethyl)piperazine undergoes rapid conjugation .
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